5-fluoro APINAC
Description
Properties
Molecular Formula |
C23H29FN2O2 |
|---|---|
Molecular Weight |
384.5 |
InChI |
InChI=1S/C23H29FN2O2/c24-8-4-1-5-9-26-20-7-3-2-6-19(20)21(25-26)22(27)28-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2/t16-,17+,18-,23? |
InChI Key |
FOBFXVSQNAVUMG-XHICYHHKSA-N |
SMILES |
O=C(OC12C[C@H](C[C@H](C2)C3)C[C@H]3C1)C4=NN(CCCCCF)C5=C4C=CC=C5 |
Synonyms |
5-fluoro AKB57 |
Origin of Product |
United States |
Chemical Synthesis and Analog Design
Synthetic Pathways to 5-fluoro APINAC
The construction of the this compound molecule is typically achieved through a convergent synthesis, where the core scaffold and various substituents are prepared separately and then combined.
The synthesis of adamantyl-indazole synthetic cannabinoids like this compound generally follows a well-established pathway. acs.orgeuropa.eu The process begins with the N-alkylation of an appropriate indazole precursor, followed by the formation of an amide bond with 1-aminoadamantane. acs.org
A common route involves three primary stages:
N-Alkylation: The process starts with a commercially available precursor like methyl 1H-indazole-3-carboxylate. acs.org This is reacted with an alkylating agent, such as 1-bromo-5-fluoropentane, in the presence of a base to attach the 5-fluoropentyl tail to the nitrogen atom of the indazole ring. acs.orgeuropa.eu
Ester Hydrolysis: The resulting N-alkylated intermediate undergoes hydrolysis, typically using a base like sodium hydroxide, to convert the methyl ester group into a carboxylic acid. acs.org This creates the 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid intermediate. caymanchem.com
Amide Coupling: The final step is the coupling of the carboxylic acid intermediate with 1-aminoadamantane. This reaction is facilitated by a coupling agent, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), to form the final amide bond and yield this compound. acs.org
Table 1: Key Reaction Steps and Reagents for this compound Synthesis
| Step | Reaction Type | Starting Material | Key Reagent(s) | Intermediate/Product |
|---|---|---|---|---|
| 1 | N-Alkylation | Methyl 1H-indazole-3-carboxylate | 1-bromo-5-fluoropentane, Base (e.g., K₂CO₃) | Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate |
| 2 | Ester Hydrolysis | Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | Base (e.g., NaOH, LiOH) | 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid |
| 3 | Amide Coupling | 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid | 1-aminoadamantane, Coupling agent (e.g., EDC) | This compound |
While the synthesis of the parent this compound chain does not typically involve creating stereocenters, the synthesis of its hydroxylated metabolites requires careful stereochemical control. An efficient method has been developed for constructing the 5-fluoro-4-hydroxypentyl side chain, which is a common feature of several synthetic cannabinoid metabolites. researchgate.net This pathway involves the regioselective opening of an epoxide ring with a fluoride (B91410) source. researchgate.net The choice of fluorinating reagent can influence the reaction's success. For instance, tetrabutylammonium (B224687) fluoride (TBAF) and tetrabutylammonium dihydrogen trifluoride (Bu₄NH₂F₃) have been used as fluorinating agents to open an epoxide precursor, yielding the desired fluorohydrin structure. researchgate.net The stereochemistry at the newly formed C-F and C-OH centers is a critical consideration in these syntheses, as different stereoisomers can exhibit different biological activities.
Key Reaction Steps and Reagents for this compound Scaffolds
Derivatization Strategies for this compound Analogues and Metabolites
Derivatization is crucial for studying metabolic pathways and for creating analytical tools. This involves modifying the parent structure to produce known metabolites or novel analogues for structure-activity relationship (SAR) studies.
A primary goal of derivatization is the synthesis of metabolites to be used as certified reference materials in forensic and clinical toxicology. Metabolism of this compound in vivo leads to numerous modifications, including ester hydrolysis, hydroxylation of the adamantyl ring, and oxidation of the N-fluoropentyl side chain. researchgate.net Synthetic chemists replicate these pathways to produce these specific molecules.
Key metabolic transformations that are synthetically targeted include:
Ester Hydrolysis: The primary metabolic reaction is the cleavage of the amide bond, leading to 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and 1-adamantanamine. researchgate.net
Oxidative Defluorination: The terminal fluorine can be replaced with a hydroxyl group, which can be further oxidized to a carboxylic acid. researchgate.net
Hydroxylation: Mono-, di-, and tri-hydroxylation can occur on the adamantyl ring, and the pentyl chain can also be hydroxylated. researchgate.net The synthesis of the 4-hydroxy-5-fluoropentyl side chain is a key example of producing a specific, important metabolite. researchgate.net
The intermediate, 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, is itself a valuable research probe, serving as a precursor in the synthesis of other synthetic cannabinoids. caymanchem.com
Table 2: Common Metabolites of this compound for Research Probe Synthesis
| Metabolite Type | Modification |
|---|---|
| Hydrolysis Product | Cleavage of amide bond to form 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid. researchgate.net |
| Adamantyl Hydroxylation | Addition of one or more -OH groups to the adamantyl ring. researchgate.net |
| Pentyl Chain Oxidation | Hydroxylation of the pentyl chain (e.g., at the 4-position). researchgate.netresearchgate.net |
| Oxidative Defluorination | Replacement of fluorine with a hydroxyl group, often followed by oxidation to a carboxylic acid. researchgate.net |
The synthesis of isomers of this compound is a key strategy for understanding how structural changes affect biological activity. A major focus has been on modifying the heterocyclic core of the molecule. acs.org Using synthetic pathways parallel to that of this compound, researchers have created analogues with indole (B1671886) and 7-azaindole (B17877) cores instead of the typical indazole core. acs.org
The synthesis of these isomers follows the same fundamental steps: N-alkylation of the core, hydrolysis, and amide coupling. The primary difference is the starting material. acs.org
For the indole analogue , the synthesis begins with methyl 1H-indole-3-carboxylate.
For the 7-azaindole analogue , the synthesis begins with methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Research has shown that these core modifications significantly impact receptor affinity and efficacy, with the indazole core generally conferring higher potency at the CB₁ receptor compared to the indole and 7-azaindole cores. acs.org Other isomeric formulations can include altering the position of the fluorine atom on the pentyl tail (e.g., 2-fluoro or 4-fluoro isomers) or creating regioisomers where the adamantyl carboxamide group is attached at a different position on the indazole ring. purdue.eduresearchgate.net
Table 3: Comparison of Synthetic Approaches for Core Isomers
| Isomeric Core | Starting Material | Resulting Compound Class |
|---|---|---|
| Indazole (Standard) | Methyl 1H-indazole-3-carboxylate | Adamantyl-indazole-carboxamides acs.org |
| Indole | Methyl 1H-indole-3-carboxylate | Adamantyl-indole-carboxamides acs.org |
| 7-Azaindole | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Adamantyl-7-azaindole-carboxamides acs.org |
Functional Group Modifications for Research Probes
Radiosynthesis and Isotopic Labeling for Advanced Research Studies
Isotopic labeling is a powerful technique for advanced research, enabling studies in drug metabolism, pharmacokinetics, and in vivo imaging. Both radioactive and stable isotopes are used to label this compound and its analogues.
Radiosynthesis with Positron Emitters: For molecular imaging techniques like Positron Emission Tomography (PET), molecules are labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). nih.govnih.gov The radiosynthesis of an ¹⁸F-labeled version of this compound would typically involve a one-step nucleophilic substitution. This process would use a precursor molecule, such as an N-pentyl chain with a good leaving group (e.g., tosylate or mesylate) at the 5-position. This precursor would be reacted with cyclotron-produced [¹⁸F]fluoride to yield the final radiotracer. nih.govnih.gov Such radiolabeled probes could be used in preclinical studies to visualize the distribution of the compound in real-time.
Stable Isotope Labeling: For quantitative analysis by mass spectrometry, stable isotope-labeled internal standards are essential. This involves incorporating heavy isotopes like deuterium (B1214612) (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the this compound structure. wuxiapptec.com The synthesis follows the standard chemical pathways but uses labeled starting materials. diva-portal.org For example, a ¹³C-labeled version could be synthesized starting from a ¹³C-labeled indazole ring, or a deuterium-labeled version could be made using deuterated 1-aminoadamantane. These labeled analogues are chemically identical to the parent compound but have a higher mass, allowing them to be distinguished and used for accurate quantification in complex biological matrices.
Advanced Structural Elucidation and Confirmation
Spectroscopic Methodologies for 5-fluoro APINAC Characterization
Spectroscopy is fundamental to the structural analysis of this compound, with each technique offering unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule by mapping the chemical environments of its atomic nuclei, primarily hydrogen (¹H-NMR) and carbon (¹³C-NMR). For this compound, NMR analysis would confirm the connectivity of the three main structural components: the adamantyl group, the indazole core, and the 5-fluoropentyl chain.
| Technique | Structural Moiety | Expected Observations |
|---|---|---|
| ¹H-NMR | Indazole Ring | Signals in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic splitting patterns based on substituent positions. |
| ¹H-NMR | Adamantyl Group | A complex set of overlapping signals in the aliphatic region (typically δ 1.5-2.5 ppm) corresponding to the CH and CH₂ groups of the rigid cage structure. |
| ¹H-NMR | 5-Fluoropentyl Chain | Multiple signals in the aliphatic region. The protons closest to the nitrogen and the fluorine atom would be the most deshielded. The terminal CH₂F group would show a characteristic doublet due to coupling with the ¹⁹F nucleus. |
| ¹³C-NMR | Ester Carbonyl (C=O) | A characteristic signal in the highly deshielded region of the spectrum (typically δ 160-180 ppm). ucl.ac.uk |
| ¹³C-NMR | Indazole Carbons | Multiple signals in the aromatic region (typically δ 110-150 ppm). ucl.ac.uk |
| ¹³C-NMR | Adamantyl Carbons | Signals in the aliphatic region (typically δ 25-45 ppm). |
| ¹³C-NMR | 5-Fluoropentyl Carbons | Aliphatic signals, with the carbon bonded to fluorine (C-F) showing a large one-bond coupling constant (¹JCF). |
Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, which has a molecular formula of C₂₃H₂₉FN₂O₂ and a formula weight of 384.5, high-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental composition. caymanchem.comresearchgate.net
When subjected to electron ionization (EI) in a mass spectrometer, the this compound molecule forms a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. This ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The predominant fragmentation pathway for ester-containing synthetic cannabinoids like this compound is often the cleavage of the ester bond. researchgate.netresearchgate.net This would lead to the formation of a stable adamantyl cation (m/z 135) and a fragment corresponding to the 1-(5-fluoropentyl)-1H-indazole-3-carboxylate radical. Further fragmentation of the indazole portion provides additional structural confirmation.
Table 2. Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
|---|---|---|
| 385.2 [M+H]⁺ | Protonated Molecular Ion | Observed in soft ionization techniques like LC-QTOF-MS. researchgate.net |
| 384 | Molecular Ion [M]⁺˙ | Represents the intact molecule with one electron removed. policija.si |
| 249 | [1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid]⁺ | Resulting from the loss of the adamantyl group. |
| 145 | [Indazole-3-carboxylic acid]⁺ | Represents a core fragment of the indazole structure. nih.gov |
| 135 | [Adamantyl]⁺ | A very stable and abundant fragment due to the loss of the indazole-3-carboxylate portion. researchgate.net |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a compound. In the analysis of this compound, an IR spectrum would provide clear evidence of its key structural features. wiley.com
The most prominent absorption band would be the strong C=O (carbonyl) stretch from the ester group, typically appearing in the range of 1700-1750 cm⁻¹. Other significant absorptions would include C-H stretches from the aliphatic adamantyl and pentyl groups (around 2850-3000 cm⁻¹), C=C stretching from the aromatic indazole ring (around 1450-1600 cm⁻¹), and the C-O stretch of the ester linkage. The presence of the fluorine atom would be indicated by a C-F stretching vibration, usually found in the 1000-1400 cm⁻¹ region. policija.siscribd.com
Table 3. Characteristic Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 2850-3000 | Alkyl C-H | Stretch |
| 1700-1750 | Ester C=O | Stretch (Strong) |
| 1450-1600 | Aromatic C=C | Stretch |
| 1000-1300 | Ester C-O | Stretch |
| 1000-1400 | Alkyl C-F | Stretch |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, which are typically conjugated systems of double bonds.
For this compound, the indazole ring system serves as the primary chromophore. The conjugated π-electron system within the fused bicyclic aromatic structure is responsible for its UV absorption properties. Analytical data for this compound shows a maximum absorbance (λmax) at 301 nm. caymanchem.com This characteristic absorption peak can be used for the quantitative determination of the compound in solutions and as a detection parameter in techniques like high-performance liquid chromatography (HPLC).
Infrared (IR) Spectroscopy for Functional Group Identification
Chromatographic Techniques for Purity and Isomer Separation in Research
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. It is essential in the analysis of synthetic compounds for assessing purity, isolating isomers, and quantifying the analyte in complex matrices.
Gas chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. nih.gov this compound is well-suited for GC analysis, which is commonly employed in forensic laboratories for the detection of synthetic cannabinoids. policija.sieuskadi.eus In a typical GC method, the sample is vaporized and injected into the instrument, where it is carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. nih.gov
When coupled with a mass spectrometer (GC-MS), this technique provides both the retention time (a characteristic time it takes for the compound to exit the column) and a mass spectrum for definitive identification. policija.si GC-MS is a standard method for confirming the presence of this compound in seized materials and for its use in metabolic studies to separate the parent compound from its various metabolites. researchgate.netresearchgate.net
Liquid Chromatography (LC) Methodologies
Liquid chromatography (LC) coupled with mass spectrometry (MS) stands as a cornerstone technique for the separation, identification, and confirmation of this compound in various matrices. The versatility of LC, particularly Ultra-High-Performance Liquid Chromatography (UPLC), allows for rapid and efficient separation of the parent compound from its metabolites or other substances. The choice of chromatographic conditions is critical for achieving optimal resolution, sensitivity, and peak shape.
Research studies have employed reversed-phase chromatography as the primary mode of separation for this compound and its analogues. This technique relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. C18 columns, which have an octadecylsilane (B103800) stationary phase, are frequently utilized due to their hydrophobicity, providing good retention for relatively nonpolar compounds like this compound.
The mobile phase typically consists of a mixture of an aqueous component, often containing an acidifier like formic acid to improve protonation and ionization efficiency for MS detection, and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is commonly used, where the proportion of the organic solvent is increased over the course of the analysis. This allows for the effective elution of a wide range of compounds with varying polarities, from early-eluting polar metabolites to the later-eluting, more nonpolar parent compound.
Detailed findings from various research applications have established specific LC methodologies for the analysis of this compound. These methods are often validated to ensure their reliability, with parameters such as linearity, limit of quantification (LLOQ), and precision being rigorously assessed. mdpi.comresearchgate.net
One study focusing on the pharmacokinetic properties of this compound utilized a UPLC system for analysis. The separation was achieved on a C18 column with a gradient elution program. mdpi.com The method demonstrated a linear range of quantification and was successfully applied to determine the concentration of the compound in plasma samples. mdpi.com
Table 1: UPLC-MS/MS Method for Pharmacokinetic Assessment of this compound mdpi.com
| Parameter | Value |
| LC System | UPLC ACQUITY system |
| Column | Acclaim RSLC 120 C18 (2.2 µm, 100 mm x 2.1 mm) |
| Guard Column | Acquity UPLC® BEH C18 (5 mm x 2.1 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | 100% Acetonitrile |
| Gradient Program | 0 min, 1% B; 1 min, 1% B; 8 min, 99% B; 9 min, 99% B; 9.1 min, 1% B; 11 min, 1% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Total Run Time | 11 min |
| Detection | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 385 |
| Product Ion (m/z) | 135 |
Another investigation aimed at the metabolic characterization of this compound also employed a robust LC-MS method. This study utilized a different gradient program to achieve separation of various metabolites. researchgate.net The findings from this research are crucial for identifying unique metabolic markers. researchgate.net
Table 2: LC-QTOF-MS Method for Metabolic Characterization of this compound researchgate.net
| Parameter | Value |
| LC System | Not Specified |
| Column | Not Specified |
| Mobile Phase A | Not Specified |
| Mobile Phase B | Not Specified |
| Gradient Program | 0.0-1.0 min, 4% B; 1.0-6.0 min, 50% B; 6.0-10.0 min, 50-99.9% B; 10.0-10.05 min, 99.9-4% B; 10.05-14.0 min, 4% B |
| Flow Rate | Not Specified |
| Column Temperature | Not Specified |
| Total Run Time | 20 min |
| Ionization Mode | ESI Positive |
| Mass Scan Range (m/z) | 30-1000 |
For the rapid identification of 5F-APINACA (an alternative name for this compound) in whole blood, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. This method boasted a significantly shorter analysis time of 5 minutes. researchgate.net
Table 3: Rapid LC-MS/MS Method for Identification of 5F-APINACA in Blood researchgate.net
| Parameter | Value |
| LC System | Not Specified |
| Column | Not Specified |
| Mobile Phase | Not Specified |
| Gradient Program | Not Specified |
| Flow Rate | Not Specified |
| Total Run Time | 5 min |
| Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 384.1 |
| Product Ion (m/z) | 135.1 |
| Linearity Range | 1-250 ng/mL |
| Limit of Detection (LOD) | 0.1-0.5 ng/mL |
Metabolism and Biotransformation Research
In Vitro Metabolic Profiling of 5-fluoro APINAC
In vitro studies are crucial for elucidating the initial metabolic pathways of a compound in a controlled laboratory setting. Human liver microsomes (HLMs) are a standard tool for these investigations, providing a rich source of drug-metabolizing enzymes.
Incubation of this compound with HLMs has revealed that the compound undergoes extensive metabolism. researchgate.net These studies utilize pooled HLMs to represent the average metabolic capacity of the human liver. nih.govresearchgate.net The primary goal of these incubations is to generate and identify Phase I and Phase II metabolites, providing insight into the enzymes responsible for the biotransformation of this compound. researchgate.net Comparative analyses have also been conducted using mouse liver microsomes to understand interspecies metabolic differences. nih.govresearchgate.net
Phase I metabolism involves the introduction or unmasking of functional groups on the parent compound, typically making it more polar. For this compound, several key Phase I reactions have been identified:
Hydroxylation: This is a major metabolic pathway for this compound, with hydroxylation occurring on the adamantyl ring. nih.govresearchgate.netresearchgate.net Mono-, di-, and even trihydroxylated metabolites have been observed. researchgate.net The cytochrome P450 enzyme CYP3A4 has been identified as the dominant enzyme responsible for adamantyl hydroxylation in humans. nih.govresearchgate.netnih.gov
Oxidative Defluorination: The presence of the 5-fluoropentyl chain makes oxidative defluorination a significant metabolic route. nih.govresearchgate.netresearchgate.net This reaction replaces the fluorine atom with a hydroxyl group, leading to the formation of a 5-hydroxypentyl metabolite. caymanchem.comsapphirebioscience.comnih.govnih.gov This pathway competes with adamantyl hydroxylation. nih.govresearchgate.net The resulting alcohol can be further oxidized to a carboxylic acid. nih.govnih.gov
Ester Hydrolysis: While some synthetic cannabinoids with ester linkages undergo extensive hydrolysis, the amide bond in this compound is more resistant to metabolic cleavage. researchgate.net However, related compounds with ester linkages, such as APINAC, show ester hydrolysis as a predominant pathway. researchgate.net
The major Phase I biotransformations of this compound are summarized below:
| Metabolic Reaction | Description | Key Metabolites |
| Adamantyl Hydroxylation | Addition of one or more hydroxyl (-OH) groups to the adamantyl moiety. | 5F-APINACA-OH, 5F-APINACA-(OH)₂ |
| Oxidative Defluorination | Replacement of the fluorine atom on the pentyl chain with a hydroxyl group. | 5OH-APINACA |
| Further Oxidation | The 5-hydroxypentyl metabolite can be further oxidized. | 5F-APINACA pentanoic acid |
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body. usmlestrike.comslideshare.net
Glucuronidation: This is a common Phase II reaction where glucuronic acid is attached to the metabolite. usmlestrike.com For this compound, glucuronide conjugates of the hydroxylated metabolites are formed. nih.gov For instance, hydroxylated metabolites can undergo glucuronidation. researchgate.net This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov
The primary Phase II biotransformation observed for this compound metabolites is:
| Metabolic Reaction | Description |
| Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid. |
Characterization of Phase I Metabolic Reactions in this compound (e.g., Hydroxylation, Oxidative Defluorination, Ester Hydrolysis)
In Vivo Metabolic Pathways of this compound in Preclinical Models
Rat models have been instrumental in studying the in vivo metabolism of synthetic cannabinoids. Studies on the related compound APINAC in rats have shown that ester hydrolysis is a major metabolic pathway, leading to a variety of N-pentylindazole-3-carboxylic acid metabolites and 1-adamantanol (B105290) metabolites. researchgate.net For this compound, rapid hydrolysis and hydroxylation are postulated, leading to the formation of its main metabolites, including 5F-pentylidazol carboxylic acid and various hydroxyl derivatives. nih.gov These studies help in identifying suitable biomarkers for detecting consumption. researchgate.net
Key findings from rat model studies on related compounds:
| Metabolic Pathway | Key Metabolites Identified |
| Ester Hydrolysis (for APINAC) | N-pentylindazole-3-carboxylic acid, 1-adamantanol |
| Hydroxylation and Hydrolysis (for 5F-APINAC) | 5F-pentylidazol carboxylic acid, Hydroxyl derivatives |
Comparative metabolic studies between mice and humans are crucial for extrapolating preclinical data. Studies using CD-1 mouse liver microsomes have shown a high degree of conservation in the metabolic pathways of this compound compared to humans. nih.govresearchgate.net
Both species exhibit highly efficient and competing pathways of adamantyl hydroxylation and oxidative defluorination. nih.govresearchgate.netnih.gov However, there are some differences. For instance, secondary adamantyl hydroxylation was found to be less efficient in mice. nih.govresearchgate.netnih.gov Furthermore, the specific cytochrome P450 enzymes involved can differ. In CD-1 mice, Cyp3a11 plays a major role in both pathways, with contributions from Cyp2c family enzymes for adamantyl hydroxylation. nih.govresearchgate.netnih.gov In contrast, human metabolism is predominantly mediated by CYP3A4. nih.govresearchgate.netnih.gov These differences are important to consider when using mouse models to predict human metabolism and toxicology. nih.govresearchgate.net
Comparison of this compound Metabolism in Human and Mouse Liver Microsomes:
| Feature | Human Liver Microsomes | CD-1 Mouse Liver Microsomes |
| Primary Pathways | Adamantyl hydroxylation and oxidative defluorination (competing) | Adamantyl hydroxylation and oxidative defluorination (competing) |
| Dominant CYP450s | CYP3A4 | Cyp3a11, Cyp2c family |
| Secondary Hydroxylation | More efficient | Less efficient |
Zebrafish Model Applications in this compound Metabolism Research
The zebrafish (Danio rerio) has emerged as a valuable and cost-effective model for investigating the metabolism of novel psychoactive substances, including this compound. nih.govdntb.gov.ua Research has demonstrated the utility of zebrafish in replicating behavioral effects and metabolic pathways observed in other animal models and humans. nih.govresearchgate.net The optical transparency of zebrafish embryos and larvae facilitates non-invasive, in vivo observations of developmental processes. nih.gov
Studies have shown that zebrafish are effective for metabolic profiling, often producing a wider array of metabolites than other models, with a notable overlap with human metabolism. nih.gov For instance, a study on a different synthetic cannabinoid, 4F-MDMB-BINACA, found a 67% match rate between metabolites detected in zebrafish and those in human blood samples. mdpi.com In studies involving 5F-APINAC, exposure in zebrafish larvae resulted in a decreased hatching rate and developmental malformations affecting the tail and spine, along with hyperpigmentation. nih.gov Furthermore, behavioral studies have highlighted the impairment of spontaneous motor and sensorimotor functions in zebrafish larvae after administration of APINAC, confirming the model's utility for rapid behavioral screening of new psychoactive drugs. researchgate.net
Identification and Structural Elucidation of this compound Metabolites
The biotransformation of 5F-APINAC is extensive, involving several key chemical modifications. mdpi.comresearchgate.net In vitro studies using human liver microsomes (HLMs) have been crucial in identifying the resultant metabolites. mdpi.comresearchgate.net Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have enabled the characterization of these metabolic products. mdpi.comnih.gov
Research has identified two primary metabolic routes for 5F-APINAC: hydroxylation of the adamantyl group and oxidative defluorination of the 5-fluoropentyl chain. mdpi.comresearchgate.netnih.gov Through these pathways, a number of metabolites are formed. One study using HLMs identified eight distinct metabolites via mass spectrometry, although only five were quantifiable using absorbance-based methods. mdpi.comnih.gov
Primary and Secondary Metabolites of this compound
The metabolism of 5F-APINAC proceeds through the formation of both primary and subsequent secondary metabolites. mdpi.com Primary metabolites are the initial products formed directly from the parent compound. byjus.com For 5F-APINAC, these include a monohydroxylated metabolite on the adamantyl group (5F-APINACA-OH) and a metabolite formed through oxidative defluorination of the pentyl group (5OH-APINACA). researchgate.net
Secondary metabolites are formed from the further transformation of primary metabolites. byjus.com A key secondary metabolite of 5F-APINAC is a dihydroxylated product (5F-APINACA-(OH)2), which results from an additional hydroxylation of the adamantyl group on the already monohydroxylated primary metabolite. mdpi.comresearchgate.net Kinetic studies have been performed on these primary and secondary metabolites to understand the efficiency and sequence of their formation. mdpi.comnih.gov
Novel Metabolite Discovery and Characterization for this compound
The characterization of 5F-APINAC's metabolic profile has involved the discovery and structural elucidation of its various transformation products. mdpi.com A novel analytical approach capitalizing on the compound's indazole absorbance for quantification, while using mass spectrometry for structural characterization, has been instrumental in this process. mdpi.comnih.gov This method allowed for reliable measurement of steady-state kinetics and the identification of multiple metabolites. mdpi.com
Incubation of 5F-APINAC with human liver microsomes led to the identification of eight metabolites. nih.gov These metabolites are products of the main biotransformation pathways, including mono- and dihydroxylation of the adamantyl moiety and oxidative defluorination at the N-pentyl terminus. mdpi.comnih.gov The identification of these specific products provides a mechanistic basis for understanding the metabolic fate of 5F-APINAC. nih.gov
Quantitative Kinetics of this compound Metabolism
Understanding the quantitative kinetics of 5F-APINAC metabolism is essential for determining the relative importance of its various biotransformation pathways. researchgate.net Steady-state kinetic studies have provided a framework for measuring the efficiencies of the different metabolic reactions. mdpi.comnih.gov These studies have overcome challenges related to the lack of authentic metabolite standards by employing an inference approach based on the consistent absorbance of the indazole chromophore across the parent drug and its metabolites. mdpi.com
Enzyme Kinetics and Metabolic Flux Analysis of this compound
Enzyme kinetics studies have revealed a significant difference in the efficiency of the competing metabolic pathways for 5F-APINACA. mdpi.comnih.gov The primary pathways are the oxidation of the adamantyl group and the oxidative defluorination of the N-pentyl chain. mdpi.com Analysis of the metabolic flux—the rate of turnover of metabolites through a metabolic pathway—shows a strong bias towards adamantyl oxidation. mdpi.comnih.gov
| Metabolite | Kinetic Model | Km (µM) | Vmax (pmol/min/mg) | Ksi (µM) |
|---|---|---|---|---|
| 5OH-APINACA | Substrate Inhibition | 15 ± 4 | 180 ± 20 | 110 ± 30 |
| 5F-APINACA-OH | Michaelis-Menten | 8 ± 1 | 1600 ± 60 | - |
| 5F-APINACA-(OH)2 | Substrate Inhibition | 1.5 ± 0.4 | 1100 ± 60 | 110 ± 20 |
Role of Cytochrome P450 Enzymes (CYPs) in this compound Biotransformation
The biotransformation of 5F-APINAC is primarily catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases located mainly in the liver. mdpi.com These enzymes are responsible for the metabolism of a vast number of drugs and other foreign compounds. uniroma1.it
Comparative Metabolism Studies: this compound vs. Non-fluorinated Analogues (e.g., APINAC)
The introduction of a fluorine atom to the pentyl chain of APINAC, creating this compound (also known as 5F-APINAC or 5F-AKB48), significantly influences its metabolic fate. Research into the biotransformation of these two compounds reveals distinct pathways, primarily driven by the presence or absence of the fluorine atom. While direct comparative studies are limited, analysis of individual metabolic profiles of this compound and its non-fluorinated analogue, APINAC, provides a clear understanding of their differential metabolism.
Conversely, the metabolism of the non-fluorinated analogue, APINAC, is characterized by a different primary pathway. In vivo studies in rats have demonstrated that the predominant metabolic route for APINAC is ester hydrolysis. researchgate.netresearchgate.net This initial cleavage of the ester bond yields a variety of metabolites, including N-pentylindazole-3-carboxylic acid and 1-adamantanol derivatives. researchgate.netresearchgate.net Following ester hydrolysis, further biotransformations such as hydroxylation, carbonylation, and carboxylation of the N-pentylindazole moiety occur, leading to a diverse range of metabolites. researchgate.net Glucuronidation of the hydroxylated metabolites has also been observed. researchgate.net
The key difference, therefore, lies in the initial metabolic attack. For this compound, the metabolism is driven by oxidation at two main sites: the adamantyl ring and the fluorinated pentyl chain. For APINAC, the primary metabolic step is the hydrolysis of the ester linkage, a pathway that is also observed but less predominant for some fluorinated synthetic cannabinoids. This fundamental difference in their biotransformation pathways results in distinct sets of metabolites, which are crucial for developing reliable analytical methods to detect the intake of these specific synthetic cannabinoids.
Detailed Research Findings
Metabolism of this compound:
Research on this compound has identified several key metabolic transformations. In vitro studies with human liver microsomes have shown that the metabolism is dominated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role in both adamantyl hydroxylation and oxidative defluorination. nih.govnih.gov The process is characterized by highly efficient sequential hydroxylation of the adamantyl group and a competing, less efficient oxidative defluorination of the pentyl chain. nih.gov In vivo studies in rabbits have also confirmed rapid biotransformation. mdpi.comnih.gov The major metabolites identified are products of hydroxylation on the adamantyl ring and metabolites resulting from the oxidative defluorination of the 5-fluoropentyl chain. mdpi.comresearchgate.net
Metabolism of APINAC:
Studies on APINAC in rats have elucidated its primary metabolic pathways. The most significant initial step is ester hydrolysis, which breaks the molecule into its constituent adamantanol and N-pentylindazole carboxylic acid parts. researchgate.netresearchgate.net Following this, extensive phase I metabolism occurs, including hydroxylation at various positions on the N-pentyl side chain and subsequent oxidation to form carbonyl and carboxyl groups. researchgate.net Ten distinct metabolites have been identified in rat urine, with the majority being products of hydroxylation, carbonylation, and carboxylation, with or without subsequent glucuronidation. researchgate.net
The following tables summarize the major metabolites identified for each compound in research studies.
Interactive Data Tables
Table 1: Identified Metabolites of this compound
| Metabolite Class | Specific Metabolite | Biotransformation Pathway |
| Adamantyl Hydroxylation | 5F-APINAC-OH (monohydroxy adamantyl) | Monohydroxylation of the adamantyl group |
| 5F-APINAC-(OH)2 (dihydroxy adamantyl) | Sequential hydroxylation of the adamantyl group | |
| Oxidative Defluorination | 5OH-APINAC | Oxidative defluorination of the pentyl group |
| 5F-pentylidazol carboxylic acid | Hydrolysis and further oxidation | |
| Combined Pathways | Hydroxy + Ketone Products | Hydroxylation and oxidation |
This table is based on findings from studies on human liver microsomes and other in vivo models. nih.govnih.govmdpi.comresearchgate.net
Table 2: Identified Metabolites of APINAC
| Metabolite Class | Specific Metabolite | Biotransformation Pathway |
| Ester Hydrolysis Products | N-pentylindazole-3-carboxylic acid | Ester hydrolysis |
| 1-adamantanol | Ester hydrolysis | |
| N-Pentyl Chain Oxidation | Hydroxylated N-pentylindazole-3-carboxylic acid | Ester hydrolysis followed by hydroxylation |
| Carbonylated N-pentylindazole-3-carboxylic acid | Ester hydrolysis followed by oxidation to a ketone | |
| Carboxylated N-pentylindazole-3-carboxylic acid | Ester hydrolysis followed by oxidation to a carboxylic acid | |
| Glucuronidated Metabolites | Glucuronides of hydroxylated metabolites | Phase II conjugation (glucuronidation) |
This table is based on findings from in vivo studies in rats. researchgate.netresearchgate.net
Molecular Pharmacology and Structure Activity Relationships Sar
Cannabinoid Receptor Binding Affinity Studies of 5-fluoro APINAC (Non-human systems)
Binding affinity studies are crucial for understanding the potency of a compound. For this compound, these studies reveal a high affinity for both cannabinoid type 1 (CB1) and type 2 (CB2) receptors, though with a notable preference for the CB2 receptor. wikipedia.orgresearchgate.net The compound acts as a full agonist at both receptors. wikipedia.orgnih.gov
This compound demonstrates a strong binding affinity for the CB1 receptor, which is primarily located in the central nervous system. nih.gov In vitro studies have determined its binding affinity (Ki) to be 1.94 nM. wikipedia.orgresearchgate.net This high affinity contributes to its potent activity as a CB1 receptor agonist. nih.govufn.edu.br The activation of CB1 receptors by this compound is linked to its psychoactive effects. researchgate.net Furthermore, studies in rats have shown that this compound can increase dopamine (B1211576) transmission in the nucleus accumbens shell, an effect often associated with CB1 receptor activation. nih.gov The in vivo effects, such as hypothermia and catalepsy, observed in mice are consistent with those of a compound acting on CB1 receptors and can be blocked by a CB1 antagonist. nih.govnih.gov
The interaction of this compound with the CB2 receptor, which is predominantly found in the immune system, is even more potent than its interaction with the CB1 receptor. nih.gov Research indicates a binding affinity (Ki) of 0.266 nM (also reported as 0.27 nM) for the CB2 receptor. wikipedia.orgresearchgate.net This demonstrates a significantly higher affinity for CB2 over CB1 receptors. wikipedia.orgresearchgate.net Despite this higher binding affinity, some functional assays have suggested that this compound activates the CB1 receptor more strongly than the CB2 receptor. nih.gov
Table 1: Cannabinoid Receptor Binding Affinities of this compound
| Receptor | Binding Affinity (Ki) |
|---|---|
| CB1 | 1.94 nM wikipedia.orgresearchgate.net |
CB1 Receptor Interactions with this compound
Ligand-Receptor Interaction Modeling and Computational Studies for this compound
Computational studies, including molecular docking, have been employed to understand how this compound interacts with the CB1 receptor at a molecular level. researchgate.net These studies often utilize the crystal structure of the human CB1 receptor (e.g., PDB ID: 5TGZ) as a template. ufn.edu.bracs.org
Molecular docking of this compound into the orthosteric binding pocket of the CB1 receptor revealed that it can be positioned in a manner very similar to other highly potent synthetic cannabinoids like MDMB-FUBINACA. researchgate.net Such modeling helps to elucidate the structural basis for its high potency. Furthermore, computational and functional analyses have suggested that this compound displays a significant preference for signaling through the β-arrestin2 pathway over the G-protein pathway, a phenomenon known as biased agonism. researchgate.net This characteristic is noteworthy as the adamantane (B196018) head group of this compound is unique among the compounds tested in that particular study, distinguishing it from cumyl-substituted analogues like 5F-CUMYL-PINACA. researchgate.net
Impact of Fluorine Substitution on this compound Pharmacological Activity
The addition of a fluorine atom to the terminal position of the N-pentyl chain is a key structural feature of this compound, distinguishing it from its parent compound, APINACA (also known as AKB48). researchgate.netnih.gov This modification has significant pharmacological consequences.
Terminal fluorination is a common strategy in medicinal chemistry intended to enhance potency and metabolic stability. ufn.edu.br In the case of synthetic cannabinoids, adding fluorine to the N-pentyl chain generally increases CB1 receptor potency by approximately two to five times. acs.org This is attributed, in part, to increased lipophilicity, which can improve the compound's ability to cross the blood-brain barrier and access CB1 receptors in the central nervous system. nih.gov While the binding affinity of APINACA for the CB1 receptor is 3.24 nM, the fluorinated version, this compound, has a stronger affinity at 1.94 nM. wikipedia.orgnih.gov However, it is noteworthy that this trend of increased potency with fluorination observed in vitro does not always consistently translate to in vivo studies. acs.org
Structure-Activity Relationships of this compound and its Structural Analogues
The pharmacological activity of this compound and related compounds is dictated by the interplay of its three main structural components: the indazole core, the N-alkyl tail, and the adamantyl headgroup. unodc.org
Systematic studies of structure-activity relationships (SAR) have revealed several key principles. The heterocyclic core is critical, with an indazole core generally conferring higher potency at the CB1 receptor compared to an indole (B1671886) core, which in turn is more potent than a 7-azaindole (B17877) core. researchgate.net The length and composition of the N-alkyl tail are also pivotal. For many synthetic cannabinoids, an N-pentyl or 5-fluoropentyl chain is considered optimal for high CB1 affinity.
Table 2: General Structure-Activity Relationships of Adamantyl-Indazole Cannabinoids
| Structural Feature | Impact on Activity |
|---|---|
| Heterocyclic Core | Indazole > Indole > 7-Azaindole for CB1 potency. researchgate.net |
| N-Alkyl Tail | N-pentyl or 5-fluoropentyl chain is often optimal for high CB1 affinity. |
| Linker Group | Carboxamide linkers (as in APINACA) generally confer higher CB1 potency than ketone linkers. researchgate.net |
The adamantyl headgroup is a defining feature of this compound and its analogues. Modifications to this bulky, three-dimensional structure can significantly alter the compound's pharmacological profile. The adamantyl group is a known metabolic "soft spot," with hydroxylation of the adamantyl ring being a primary metabolic pathway for this compound. researchgate.netnih.gov The resulting hydroxylated metabolites, such as 4-OH-5F-AKB48, can retain high affinity for the CB1 receptor and efficacy as G-protein activators. nih.gov
Conversely, strategic modification of the adamantyl group, such as fluorinating the bridgehead carbons, has been shown to dramatically reduce potency at the CB1 receptor while having a more modest effect on CB2 activity. researchgate.net This highlights the sensitive role the adamantyl group plays in the specific interactions with the CB1 receptor binding pocket.
N-Pentyl Side Chain Alterations and Fluorine Position Effects
The N-alkyl side chain, particularly the N-pentyl group, is a common and critical feature in many classes of synthetic cannabinoids, playing a pivotal role in determining the affinity and potency at cannabinoid receptors (CB1 and CB2). nih.gov Structure-activity relationship (SAR) studies have consistently demonstrated that the length of this alkyl chain significantly influences pharmacological activity, with a chain of four to six carbons often being optimal for high CB1 receptor affinity and in vivo activity. nih.gov
A prevalent modification to this side chain is terminal fluorination, replacing a hydrogen atom with a fluorine atom at the fifth carbon of the pentyl group to create an N-(5-fluoropentyl) tail. This seemingly minor alteration has profound pharmacological consequences. Research across various synthetic cannabinoid families, including indoles and indazoles, shows that this terminal fluorination generally enhances binding affinity and functional potency at the CB1 receptor. researchgate.netmdpi.com For many analogue pairs, the fluorinated compound displays a two- to five-fold increase in CB1 receptor potency compared to its non-fluorinated parent compound. researchgate.net This potentiation is a key driver in the development of newer generations of synthetic cannabinoids.
This trend is explicitly observed in adamantane-containing indazole derivatives, the chemical class to which this compound belongs. Studies confirm that for adamantane indazole-3-carboxamide compounds, the presence of a fluorine atom on the N-pentyl group strongly increases the affinity for the CB1 receptor. koreascience.krnih.gov This enhancement is attributed to favorable interactions of the electronegative fluorine atom within the receptor's binding pocket.
The table below details the comparative functional potencies of several non-fluorinated synthetic cannabinoids and their terminally fluorinated counterparts at the human CB1 receptor, illustrating the consistent increase in potency conferred by the addition of fluorine.
Indazole Moiety Substitutions and Their Pharmacological Implications
The core heterocyclic scaffold is a foundational element for the pharmacological profile of synthetic cannabinoids. A significant structural evolution in this class of compounds was the substitution of the traditional indole core with an indazole moiety. unodc.orgunodc.org This change, replacing a carbon atom with a nitrogen atom at the 2-position of the indole ring system, has critical implications for receptor interaction.
Systematic SAR studies comparing compounds that differ only in their core heterocycle have revealed a clear hierarchy of potency. Generally, an indazole core confers higher potency at the CB1 receptor compared to an indole core, which in turn is typically more potent than a 7-azaindole core (an isomer of indazole). acs.orgnih.gov For example, in one study comparing a valine methyl ester-substituted indole (MMB-018) with its corresponding indazole analog (AMB), the indazole compound exhibited significantly higher, subnanomolar affinity for both CB1 and CB2 receptors, highlighting the superiority of the indazole core in this context. nih.gov This trend holds true across various tail groups and head groups attached to the core. acs.org
The enhanced affinity and potency associated with the indazole scaffold are believed to result from the additional hydrogen bond acceptor (the nitrogen at position 2), which can form more favorable interactions within the CB1 receptor binding site. nih.govfrontiersin.org This makes the choice of an indazole ring a key "substitution" in the design of highly potent synthetic cannabinoids like this compound. While further substitutions on the indazole ring itself (e.g., on the benzene (B151609) portion) are chemically possible and are covered under broad legislative scheduling, the most pharmacologically significant substitution remains the strategic selection of the indazole core itself over other heterocyclic systems. wikipedia.org
The table below provides comparative data on the CB1 receptor potency for matched pairs of synthetic cannabinoids, demonstrating the effect of the core heterocyclic structure.
Preclinical and in Vitro Research Models
In Vitro Cellular Assays for 5-fluoro APINAC Research
In vitro assays are fundamental in determining the metabolic stability and potential enzymatic interactions of 5F-APINAC.
Microsomal Stability: Research using human liver microsomes (HLMs) is a standard method to assess the metabolic stability of new chemical entities. For 5F-APINAC, incubation with HLMs has been performed to identify its metabolites. researchgate.net In one study, a solution of 5F-APINAC was incubated with HLMs for one hour at 37°C to characterize the resulting metabolic products. researchgate.net These experiments have successfully identified numerous metabolites, indicating that the compound undergoes extensive biotransformation. researchgate.net
The primary metabolic reactions observed in HLM assays include ester hydrolysis, hydroxylation of the adamantyl ring, and modifications to the N-fluoropentyl chain. researchgate.net The most prominent metabolic pathway identified in both in vitro and in vivo experiments is ester hydrolysis, leading to the formation of 5-fluoropentylindazole-3-carboxylic acid. researchgate.net Other identified biotransformations include mono-, di-, and trihydroxylation, oxidation (carbonyl formation), oxidative loss of fluorine, and glucuronidation. researchgate.net
| Metabolic Reaction | Description | Key Metabolite Formed | Reference |
|---|---|---|---|
| Ester Hydrolysis | Cleavage of the ester bond, identified as the predominant metabolic reaction. | 5-fluoropentylindazole-3-carboxylic acid | researchgate.net |
| Hydroxylation | Addition of hydroxyl groups, primarily on the adamantyl ring (mono-, di-, and trihydroxylation). | Hydroxylated adamantyl derivatives | researchgate.net |
| Oxidation | Formation of a carbonyl group on the N-fluoropentyl side chain. | Carbonyl metabolites | researchgate.net |
| Oxidative Defluorination | Loss of the fluorine atom from the N-pentyl chain through an oxidative process. | Defluorinated metabolites | researchgate.net |
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | Glucuronide conjugates | researchgate.net |
While microsomal stability assays provide significant insight into the metabolism of 5F-APINAC, specific quantitative data on its enzyme inhibition potential or cellular uptake mechanisms are not extensively detailed in the reviewed literature. The presence of a fluorine atom in a molecule can, in some cases, lead to the formation of stabilized "transition state analogue" complexes with enzymes, potentially causing inhibition, a mechanism observed with other fluorinated compounds. nih.gov However, specific studies confirming this action for 5F-APINAC are not available.
Animal Model Methodologies for this compound Research
Animal models are indispensable for studying the pharmacokinetics and systemic effects of 5F-APINAC in a living organism.
Rat models have been employed to investigate the in vivo metabolism of 5F-APINAC. In these studies, rats were administered the compound, and urine was collected for analysis. researchgate.net This research led to the tentative identification of 15 metabolites, which were classified as adamantol metabolites, oxidative defluorination products, and N-fluoropentylindazole-3-carboxylic acid derivatives. researchgate.net The findings from rat models corroborate the in vitro results, showing that ester hydrolysis is a major metabolic route. researchgate.net However, detailed pharmacokinetic parameters such as maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC) in rodent models are not extensively documented in the available literature. Research on the related compound APINAC (without the fluorine atom) has also utilized rat models to define its metabolic profile. researchgate.net
The zebrafish (Danio rerio) has emerged as a valuable model for assessing the developmental and systemic effects of 5F-APINAC. researchgate.net Zebrafish are utilized due to their rapid ex vivo development, optical transparency of embryos, and the high conservation of genetic and physiological pathways with humans. mdpi.com
Studies involving both short-term (acute) and long-term (chronic) exposure of zebrafish embryos and larvae to 5F-APINAC have been conducted. researchgate.net Chronic exposure to higher concentrations resulted in observable morphological and developmental alterations. researchgate.net Specific malformations noted in research include a lower hatching rate, as well as tail and spine deformities and hyperpigmentation. researchgate.net These studies highlight the utility of the zebrafish model in identifying potential systemic effects of the compound during early life stages. researchgate.netmdpi.com Metabolomic analysis in zebrafish also revealed that exposure to 5F-APINAC affects several neurotransmitter systems. researchgate.net
The rabbit has been used as another non-rodent animal model to conduct detailed pharmacokinetic and metabolomic studies of 5F-APINAC. nih.govmdpi.com In one study, rabbits received intravenous administrations of 5F-APINAC at varying doses (0.1, 1, and 2 mg/kg). nih.govmdpi.com The pharmacokinetic profile was found to be dose-dependent, characterized by a rapid biotransformation followed by a gradual elimination over 24 hours. mdpi.com The maximum plasma concentration and AUC values increased linearly in proportion to the administered dose, indicating linear kinetics. mdpi.com This model has been instrumental in generating key pharmacokinetic data and investigating the compound's influence on neurotransmission-related metabolites. nih.govmdpi.com
| Parameter | Description | Key Finding | Reference |
|---|---|---|---|
| Dose Dependence | Relationship between the administered dose and plasma concentration. | Pharmacokinetics were dose-dependent, with higher concentrations observed at higher doses. | nih.govmdpi.com |
| Kinetics | The nature of drug absorption, distribution, metabolism, and excretion. | Showed linear kinetics, with Cmax and AUC rising in proportion to the dose. | mdpi.com |
| Biotransformation | The process of metabolic conversion of the drug. | Rapid biotransformation occurred within the first five hours. | mdpi.com |
| Elimination | The removal of the drug from the body. | A gradual elimination phase followed the initial rapid biotransformation, with the compound detectable up to 24 hours. | nih.govmdpi.com |
Zebrafish Models for this compound Developmental and Systemic Research
Metabolomics and Pathway Analysis in Research Models for this compound
Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system, have been crucial in identifying the biochemical pathways affected by 5F-APINAC in animal models.
Kynurenine (B1673888) Pathway: The kynurenine pathway is a major route of tryptophan metabolism, producing several neuroactive metabolites. nih.gov Research in rabbit models demonstrated that 5F-APINAC administration significantly alters this pathway. nih.govnih.gov Dose-dependent increases were observed for several key metabolites, including kynurenic acid, xanthurenic acid, and the neurotoxic quinolinic acid. nih.gov Conversely, levels of anthranilic acid were found to decrease. nih.gov The ratio of kynurenine to tryptophan, an indicator of the activity of the rate-limiting enzyme IDO, is often studied in relation to inflammatory and immune responses. These findings suggest a significant impact of 5F-APINAC on this critical metabolic route. researchgate.netnih.gov Studies in zebrafish also confirmed that metabolites associated with the kynurenine pathway were affected by 5F-APINAC exposure. researchgate.net
| Metabolite | Observed Change | Significance Level | Reference |
|---|---|---|---|
| L-Kynurenine | Elevated (at 1 and 2 mg/kg doses) | p < 0.01 | nih.gov |
| Kynurenic Acid | Dose-dependent elevation | p < 0.01 | nih.gov |
| Xanthurenic Acid | Dose-dependent elevation | p < 0.01 | nih.gov |
| Quinolinic Acid | Dose-dependent elevation | p < 0.01 | nih.gov |
| Anthranilic Acid | Decreased | p < 0.01 | nih.gov |
Serotonergic System: The serotonergic system, which relies on the precursor tryptophan for the synthesis of the neurotransmitter serotonin (B10506), is also impacted by 5F-APINAC. nih.gov In the rabbit model, administration of the compound led to an abrupt decrease in tryptophan concentrations, which returned to baseline levels after six hours. nih.gov Additionally, while the serotonin metabolite 5-hydroxylindole acetic acid (5-HIAA) increased in the control group, this trend was not observed in the groups treated with 5F-APINAC. nih.gov These alterations in the availability of tryptophan and the levels of its metabolites indicate a disruption of the serotonergic system. nih.govnih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for 5-fluoro APINAC and Metabolites
Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a primary technique for the analysis of synthetic cannabinoids like this compound. Its high sensitivity and selectivity allow for the detection of the parent compound and its metabolites even at trace levels in complex biological matrices. mdpi.comscielo.org.za The technique avoids the need for chemical derivatization, which is often required in gas chromatography for non-volatile compounds. mdpi.com
The development of reliable LC-MS/MS methods is fundamental for pharmacokinetic and metabolism studies. Research involving this compound has utilized ultra-high-performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry to investigate the compound's behavior in research models. researchgate.net
In a study analyzing rabbit plasma, samples were prepared using a rapid protein precipitation method. scielo.org.zaresearchgate.net This common sample preparation technique effectively removes larger protein molecules that could interfere with the analysis, providing a clean extract for injection into the LC-MS/MS system. The subsequent analysis demonstrated that this compound undergoes rapid biotransformation, followed by a more gradual elimination over a 24-hour period. researchgate.net
For in vitro metabolism studies using human liver microsomes (HLMs), samples are typically incubated to allow for metabolic reactions to occur. The reaction is then stopped, often by adding a cold organic solvent like methanol, and the sample is prepared for analysis. researchgate.net In vivo studies using rat models have focused on analyzing urine samples to identify excreted metabolites. researchgate.net
Validation of these methods is performed according to established guidelines to ensure accuracy, precision, linearity, and robustness. nih.gov This includes determining the limit of detection (LOD) and limit of quantification (LOQ), assessing matrix effects, and confirming the stability of the analytes during sample processing and storage. nih.gov For seized materials, which may include herbal mixtures or powders, sample preparation involves extraction of the compound into a suitable organic solvent before LC-MS/MS analysis. capes.gov.br
| Parameter | Description | Reference |
|---|---|---|
| Chromatography System | UHPLC Dionex Ultimate 3000 RS | researchgate.net |
| Column | Acclaim RSLC 120 C18 (100 × 2.1 mm, 2.2 µm) | researchgate.net |
| Mobile Phase A | Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid | researchgate.net |
| Mobile Phase B | Methanol/acetonitrile (B52724) (50:50) with 2 mM ammonium formate and 0.1% formic acid | researchgate.net |
| Flow Rate | 0.3 mL/min | researchgate.net |
| Gradient Elution | Gradient from 30% to 99% B over several minutes | researchgate.net |
| Mass Spectrometer | LC-IT-MS or LC-QTOF-MS/MS | researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for identifying unknown metabolites of novel psychoactive substances like this compound. Techniques such as quadrupole time-of-flight (QTOF) mass spectrometry provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). mdpi.com This precision allows for the determination of the elemental composition of a detected ion, which is a critical step in the structural elucidation of metabolites. d-nb.info
In a comprehensive study of this compound, researchers used LC-QTOF-MS to analyze samples from both in vitro (human liver microsomes) and in vivo (rat urine) experiments. researchgate.net The HRMS data enabled the tentative identification of 15 different metabolites. researchgate.netnih.gov The process involved identifying the accurate mass of potential metabolite ions and then inducing fragmentation to study their product ions. By comparing the fragmentation patterns of the metabolites to that of the parent compound, researchers could deduce the specific biotransformations that had occurred. mdpi.comresearchgate.net
The major metabolic pathways identified for this compound through HRMS analysis include:
Ester Hydrolysis: The cleavage of the ester bond, which is a predominant reaction. nih.gov
Hydroxylation: The addition of one or more hydroxyl (-OH) groups to the adamantyl ring or the N-fluoropentylindazole moiety. nih.gov
Oxidative Defluorination: The loss of the fluorine atom and its replacement with a hydroxyl group, followed by oxidation to a carbonyl group. nih.gov
Glucuronidation: The conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility for excretion. nih.gov
The combination of these reactions leads to a diverse range of metabolites, the identification of which is crucial for developing comprehensive screening methods. nih.gov
| Metabolite ID | Biotransformation | Proposed Structure | Reference |
|---|---|---|---|
| M1 | Adamantane (B196018) monohydroxylation | This compound with one -OH on adamantyl group | researchgate.net |
| M2 | Adamantane dihydroxylation | This compound with two -OH on adamantyl group | researchgate.net |
| M4.1 | Ester hydrolysis + Adamantane dihydroxylation | Dihydroxy adamantanol | researchgate.net |
| M7 | Ester hydrolysis + N-fluoropentylindazole hydroxylation and oxidation | 5-(4-hydroxypentyl)indazole-3-carboxylic acid | researchgate.net |
| M9 | Ester hydrolysis | 5-fluoropentylindazole-3-carboxylic acid | researchgate.netnih.gov |
| M13 | Ester hydrolysis + N-fluoropentylindazole dihydroxylation | 5-(dihydroxy-fluoropentyl)indazole-3-carboxylic acid | researchgate.netnih.gov |
| M15 | Oxidative defluorination + Ester hydrolysis + Glucuronidation | Glucuronide of 5-(4-hydroxypentyl)indazole-3-carboxylic acid | researchgate.net |
Method Development and Validation for this compound in Research Samples (e.g., biological fluids, tissues, seized materials)
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Volatile Metabolites
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used in forensic and research laboratories for the analysis of synthetic cannabinoids. liu.edu It is particularly effective for volatile and thermally stable compounds. mdpi.com For less volatile compounds like many synthetic cannabinoids, a chemical derivatization step is often necessary to increase their volatility and improve their chromatographic properties. mdpi.com This typically involves converting polar functional groups, such as hydroxyl or carboxylic acid groups, into less polar silyl (B83357) derivatives (e.g., using trimethylsilylating agents). researchgate.net
While specific, validated GC-MS methods for this compound are not prominently featured in the reviewed literature, methods developed for its non-fluorinated analog, APINAC, provide a relevant framework. researchgate.net In a study on APINAC metabolism in rats, urine extracts were derivatized and analyzed by GC-MS. researchgate.net This allowed for the detection of the parent compound and several of its hydroxylated and carboxylated metabolites. researchgate.net A similar approach would be applicable to this compound, although the retention times and mass spectra would differ due to the presence of the fluorine atom. The electron ionization (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that are highly useful for structural identification and are compiled in spectral libraries. liu.edu However, for many new psychoactive substances, LC-MS/MS is often preferred as it can analyze a wider range of metabolites without the need for derivatization. mdpi.com
| Parameter | Description | Reference |
|---|---|---|
| GC System | Agilent 7890A GC | researchgate.net |
| MS System | 5977 series mass selective detector | researchgate.net |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | researchgate.net |
| Carrier Gas | Helium at 1.6 mL/min | researchgate.net |
| Temperature Program | Initial 150°C, ramped to 300°C | researchgate.net |
| Ionization Mode | Electron Ionization (EI) | researchgate.net |
| Sample Preparation | Trimethylsilylation (derivatization) of urine extracts | researchgate.net |
Capillary Electrophoresis (CE) for this compound Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their size and charge in an electric field. mdpi.com It offers advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov For neutral, hydrophobic compounds like many synthetic cannabinoids, Micellar Electrokinetic Chromatography (MEKC) is the most suitable CE mode. capes.gov.br In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. These micelles create a pseudo-stationary phase, and separation occurs based on the partitioning of the analytes between the micelles and the surrounding aqueous buffer. capes.gov.br
While the direct application of CE to the analysis of this compound is not documented in the searched literature, methods have been successfully developed and validated for other synthetic cannabinoids in research materials such as herbal blends. capes.gov.brnih.gov One such method used a buffer containing sodium tetraborate, SDS, and an organic modifier (n-propanol) to achieve baseline separation of multiple synthetic cannabinoids in under 25 minutes. capes.gov.br Given the structural similarities, a similar MEKC method could likely be adapted for the analysis of this compound. The primary challenge with CE is often its lower sensitivity compared to LC-MS, due to the small injection volumes, though various preconcentration techniques can be employed to address this. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Technique | Micellar Electrokinetic Chromatography (MEKC) with Diode Array Detection (DAD) | capes.gov.br |
| Capillary | Uncoated fused silica (B1680970) (e.g., 30 µm ID x 40 cm) | capes.gov.br |
| Buffer Electrolyte | 25 mM sodium tetraborate, 30 mM SDS, 20% n-propanol (v/v), pH 8.0 | capes.gov.br |
| Separation Voltage | 30 kV | capes.gov.br |
| Application | Analysis of synthetic cannabinoids in herbal blends | capes.gov.br |
Spectroscopic and Chromatographic Approaches for Impurity Profiling in Research Materials
Impurity profiling is the identification and quantification of impurities in a drug substance or research material. nih.gov This is essential for understanding the synthesis process and for characterizing the purity of research-grade materials. The impurity profile of a synthetic cannabinoid can vary depending on the synthesis pathway, starting materials, and purification methods used. nih.gov
A comprehensive workflow for impurity profiling often involves a combination of chromatographic and spectroscopic techniques. researchgate.net For highly pure materials, a preliminary step may involve using techniques like flash chromatography to remove the bulk of the main compound, thereby enriching the impurities for easier detection. researchgate.net
The primary analytical tool for impurity profiling is high-performance liquid chromatography (HPLC) or UHPLC, often coupled with UV and/or mass spectrometric detection. nih.govmdpi.com HPLC-UV can quantify impurities that contain a chromophore, while LC-HRMS is used for the identification and structural characterization of unknown impurities based on their accurate mass and fragmentation patterns. researchgate.netnih.gov Statistical methods, such as principal component analysis (PCA), can be applied to the resulting impurity profiles from multiple samples to identify potential correlations or discriminate between different production batches. researchgate.net
While chromatographic methods separate the impurities, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required for the definitive structural elucidation of a previously unknown impurity. acs.org Infrared (IR) and Raman spectroscopy can also provide valuable information about the functional groups present in the impurities. d-nb.info This multi-faceted approach ensures a thorough characterization of the research material's purity and composition. researchgate.net
Emerging Research Perspectives and Future Directions for 5 Fluoro Apinac
Integration of Computational Chemistry and Experimental Approaches for 5-fluoro APINAC
The study of this compound, also known as 5F-AKB48, has benefited significantly from the integration of computational chemistry and experimental approaches. This synergy allows for a more comprehensive understanding of the compound's properties and interactions. Computational methods, such as in silico metabolite prediction, can forecast the metabolic fate of this compound, guiding subsequent in vitro and in vivo studies. nih.govherts.ac.uk
Computational chemistry offers a powerful tool for predicting molecular properties and reaction pathways, which can then be validated through experimental work. hokudai.ac.jpescholarship.org For instance, computational models can predict the binding affinity of this compound to cannabinoid receptors, which can be confirmed by in vitro functional assays. usdoj.govresearchgate.net This combined approach de-risks pharmaceutical development by providing a more thorough understanding of a compound before extensive experimental testing is undertaken. jstar-research.com
Furthermore, computational tools like density functional theory (DFT) can be used to characterize the chemical reactivity and electrophilicity of molecules, providing insights into their potential interactions and toxicity. escholarship.org Such computational predictions are invaluable for guiding experimental designs and interpreting results, ultimately leading to a more efficient and targeted research process. hokudai.ac.jpescholarship.org
Key Applications of Integrated Approaches:
Metabolite Prediction: In silico tools can predict the metabolites of this compound, which can then be targeted for identification in biological samples. nih.gov
Receptor Binding Affinity: Computational docking studies can estimate the binding affinity of this compound to cannabinoid and other receptors, with predictions verified by experimental assays.
Toxicity Prediction: Computational methods can help predict the potential toxicity of this compound by analyzing its chemical structure and reactivity. escholarship.org
Development of New Synthetic Strategies for this compound Analogues and Labeled Probes
The development of new synthetic strategies is crucial for producing this compound analogues and labeled probes, which are essential for detailed pharmacological and metabolic studies. Efficient synthetic routes enable the creation of a diverse range of analogues, allowing researchers to investigate structure-activity relationships.
One area of focus has been the synthesis of fluorinated analogues. Fluorination of the pentyl chain in related synthetic cannabinoids has been shown to increase pharmacological activity. researchgate.net The development of efficient methods for introducing fluorine into molecules, such as deoxyfluorination reactions, is therefore of significant interest. diva-portal.org
The synthesis of labeled probes, particularly those incorporating isotopes like ¹³C and ¹⁹F, is also a key research direction. diva-portal.org These probes are invaluable for use in techniques like nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of the compound and its interactions with biological targets. nih.govnih.govresearchgate.net For example, 5-fluoroindole-5-¹³C has been synthesized as a precursor for creating ¹⁹F-¹³C labeled proteins, which can be used to study protein structure and dynamics. diva-portal.org
Recent Synthetic Developments:
Fluorination Methods: Research has focused on developing efficient methods for fluorination, including deoxyfluorination of phenols and the use of reagents like tetra-N-butylammonium dihydrogen trifluoride. diva-portal.orgresearchgate.net
Labeled Compound Synthesis: Protocols have been developed for the synthesis of isotopically labeled compounds, such as 5-fluoroindole-5-¹³C, to be used as probes in advanced analytical studies. diva-portal.org
Metabolite Synthesis: An efficient method for constructing the 5-fluoro-4-hydroxypentyl side chain, a common metabolite of several synthetic cannabinoids, has been developed. researchgate.net This allows for the synthesis of authentic metabolite standards for analytical and toxicological studies.
Advanced Metabolite Biomarker Discovery in Research Contexts
The identification of reliable biomarkers is essential for understanding the metabolism of this compound. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are pivotal in the discovery and quantification of these biomarkers in biological matrices. nih.govcdc.gov
Metabolomics, which involves the comprehensive analysis of small molecules in a biological system, has emerged as a powerful tool for biomarker discovery. criver.commdpi.com Untargeted metabolomics allows for the unbiased analysis of a wide range of metabolites, which can lead to the identification of novel biomarkers of exposure. criver.com
For this compound, research has shown that the compound undergoes extensive metabolism, including oxidative defluorination of the N-pentyl group and hydroxylation of the adamantyl moiety. researchgate.net Studies in rats have identified several metabolites, with N-pentylindazole-3-carboxylic acid and its hydroxylated derivatives, along with 1-adamantanol (B105290), being suggested as key targets for analytical screening. researchgate.net The identification of these metabolites is crucial as the parent compound is often not detected in urine due to its rapid metabolism. researchgate.net
Key Analytical Techniques and Findings:
| Analytical Technique | Sample Matrix | Key Findings |
| LC-MS/MS | Biological fluids | High sensitivity and specificity for quantifying known metabolites. nih.govscielo.br |
| GC-MS | Biological fluids | Used for the identification and quantification of volatile metabolites. cdc.gov |
| High-Resolution Mass Spectrometry (e.g., QTOF-MS) | Urine, Microsomes | Identification of numerous metabolites, including those from oxidative defluorination and hydroxylation. researchgate.netresearchgate.net |
| Untargeted Metabolomics | Plasma, Urine | Discovery of novel and unexpected metabolic pathways and biomarkers. criver.com |
Exploration of Off-Target Molecular Interactions of this compound (non-human systems)
While the primary targets of this compound are cannabinoid receptors, understanding its off-target interactions is crucial for a complete pharmacological profile. usdoj.gov Research in non-human systems, such as animal models, provides valuable insights into these potential interactions.
Studies in mice have shown that this compound can induce a range of effects, including alterations in sensorimotor responses and neurological changes like convulsions and hyperreflexia. unife.it These effects may be mediated by interactions with systems other than the cannabinoid system. For instance, like other synthetic cannabinoids, this compound has been shown to facilitate the release of dopamine (B1211576) in the nucleus accumbens shell of mice, suggesting an interaction with the brain's reward pathways. nih.gov
The zebrafish model has also been employed to study the effects of this compound. researchgate.net Research using this model has revealed that exposure to this compound can lead to alterations in neurotransmitter systems, including the kynurenine (B1673888) pathway, GABA/glutamic acid, dopaminergic/adrenergic, and cholinergic systems. researchgate.net Furthermore, these studies have identified embryotoxicity and teratogenic effects, such as delayed hatching and heart malformations. researchgate.net
These findings in non-human systems highlight the importance of investigating the broader pharmacological and toxicological profile of this compound beyond its primary cannabinoid receptor activity.
Standardization of Research Protocols for this compound Studies
Key areas that would benefit from standardization include:
Analytical Methods: Establishing standardized protocols for the extraction, detection, and quantification of this compound and its metabolites in various biological matrices is crucial. nih.gov This includes specifying the analytical techniques, instrumentation, and quality control measures to be used. scielo.brnih.gov
In Vitro Assays: Standardizing the protocols for in vitro assays, such as receptor binding and functional assays, would allow for more consistent determination of the compound's potency and efficacy.
Animal Models: The use of standardized animal models and experimental procedures is necessary for the reliable assessment of the in vivo effects of this compound. unife.it This includes standardizing the species, dose, route of administration, and behavioral or physiological endpoints measured. nih.gov
Data Reporting: Adopting a common format for reporting data would facilitate meta-analyses and the comparison of results across studies. appliedclinicaltrialsonline.com
The development and adoption of standardized protocols, potentially through consensus-building efforts among researchers and regulatory bodies, would significantly enhance the quality and impact of research on this compound. mssm.edunih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of 5-fluoro APINAC in synthetic and biological matrices?
- Methodological Answer : Use hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. For forensic identification, cross-validate results with reference standards and published fragmentation patterns (e.g., APINAC’s adamantane and indazole moieties generate distinct spectral signatures) . Gas chromatography (GC-MS) may require derivatization due to thermal instability .
Q. How can researchers optimize synthesis protocols for this compound to ensure purity and yield?
- Methodological Answer : Employ regioselective fluorination strategies, such as halogen-exchange reactions using potassium fluoride (KF) in polar aprotic solvents. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using reversed-phase HPLC with UV detection (e.g., λ = 254 nm) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to remove unreacted precursors.
Q. What in vitro models are suitable for preliminary cytotoxicity screening of this compound?
- Methodological Answer : Use human lymphoblastoid TK6 cells, as they are OECD-validated for genotoxicity assays. Conduct MTT or trypan blue exclusion assays at concentrations ≤75 µM (based on APINAC’s cytotoxicity threshold). Include positive controls (e.g., mitomycin C) and account for solvent interference (e.g., DMSO ≤0.1% v/v) .
Advanced Research Questions
Q. How can discrepancies in reported cytotoxicity data for this compound across studies be systematically addressed?
- Methodological Answer : Perform meta-analysis using Scopus-indexed studies (2015–2020) filtered for "synthetic cannabinoids" and "cytotoxicity" . Compare variables:
Q. What experimental designs are appropriate for investigating this compound’s metabolic stability and ester hydrolysis in vivo?
- Methodological Answer : Use pooled human liver microsomes (HLM) or hepatocytes to assess phase I/II metabolism. Quantify hydrolysis metabolites (e.g., 5-fluoro ADB ester hydrolysis product) via LC-MS/MS with deuterated internal standards. Note: Non-certified reference materials may introduce quantification bias; validate with certified CRM when available . For in vivo models, administer this compound to rodents and collect serial blood samples to measure parent/metabolite ratios (account for postmortem degradation artifacts) .
Q. How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo pharmacological effects of this compound?
- Methodological Answer : Conduct functional assays (e.g., cAMP inhibition or β-arrestin recruitment) in CB1/CB2-transfected HEK293 cells to measure potency (EC50) and efficacy (Emax). Compare results to behavioral studies in murine models (e.g., tetrad assay for hypothermia/catalepsy). Conflicting data may arise from allosteric modulation or off-target effects (e.g., TRP channel interactions). Use selective antagonists (e.g., SR141716A) to isolate CB1-mediated responses .
Methodological Considerations
- Data Interpretation : When analyzing metabolite-to-parent ratios (e.g., 3:1 to 6400:1 for 5-fluoro ADB), consider genetic polymorphisms in cytochrome P450 enzymes or post-collection degradation .
- Literature Reviews : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps, such as this compound’s stability in pyrolyzed matrices (unstudied in smoking models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
